molecular formula C23H22ClNO4S B3479706 N-[3-(BENZENESULFONYL)-4-HYDROXY-5-METHYL-2-(PROPAN-2-YL)PHENYL]-4-CHLOROBENZAMIDE

N-[3-(BENZENESULFONYL)-4-HYDROXY-5-METHYL-2-(PROPAN-2-YL)PHENYL]-4-CHLOROBENZAMIDE

Cat. No.: B3479706
M. Wt: 443.9 g/mol
InChI Key: LRRYKXQYPGQAJN-UHFFFAOYSA-N
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Description

N-[3-(BENZENESULFONYL)-4-HYDROXY-5-METHYL-2-(PROPAN-2-YL)PHENYL]-4-CHLOROBENZAMIDE is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a hydroxyl group, a methyl group, and a chlorobenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(BENZENESULFONYL)-4-HYDROXY-5-METHYL-2-(PROPAN-2-YL)PHENYL]-4-CHLOROBENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the initial sulfonylation of a suitable aromatic precursor, followed by hydroxylation and subsequent chlorination. The final step involves the coupling of the chlorinated intermediate with a benzamide derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction temperatures and pressures are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(BENZENESULFONYL)-4-HYDROXY-5-METHYL-2-(PROPAN-2-YL)PHENYL]-4-CHLOROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the sulfonyl group or to convert the chlorobenzamide moiety to a different functional group.

    Substitution: The chlorine atom in the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

N-[3-(BENZENESULFONYL)-4-HYDROXY-5-METHYL-2-(PROPAN-2-YL)PHENYL]-4-CHLOROBENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[3-(BENZENESULFONYL)-4-HYDROXY-5-METHYL-2-(PROPAN-2-YL)PHENYL]-4-CHLOROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group may play a role in binding to active sites, while the hydroxyl and chlorobenzamide moieties contribute to the overall activity. The compound may inhibit enzyme activity by forming stable complexes or by blocking substrate access to the active site.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(BENZENESULFONYL)-4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE
  • N-(THIAZOL-2-YL)BENZENESULFONAMIDES

Uniqueness

N-[3-(BENZENESULFONYL)-4-HYDROXY-5-METHYL-2-(PROPAN-2-YL)PHENYL]-4-CHLOROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[3-(benzenesulfonyl)-4-hydroxy-5-methyl-2-propan-2-ylphenyl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClNO4S/c1-14(2)20-19(25-23(27)16-9-11-17(24)12-10-16)13-15(3)21(26)22(20)30(28,29)18-7-5-4-6-8-18/h4-14,26H,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRYKXQYPGQAJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1O)S(=O)(=O)C2=CC=CC=C2)C(C)C)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[3-(BENZENESULFONYL)-4-HYDROXY-5-METHYL-2-(PROPAN-2-YL)PHENYL]-4-CHLOROBENZAMIDE
Reactant of Route 2
Reactant of Route 2
N-[3-(BENZENESULFONYL)-4-HYDROXY-5-METHYL-2-(PROPAN-2-YL)PHENYL]-4-CHLOROBENZAMIDE
Reactant of Route 3
Reactant of Route 3
N-[3-(BENZENESULFONYL)-4-HYDROXY-5-METHYL-2-(PROPAN-2-YL)PHENYL]-4-CHLOROBENZAMIDE
Reactant of Route 4
Reactant of Route 4
N-[3-(BENZENESULFONYL)-4-HYDROXY-5-METHYL-2-(PROPAN-2-YL)PHENYL]-4-CHLOROBENZAMIDE
Reactant of Route 5
N-[3-(BENZENESULFONYL)-4-HYDROXY-5-METHYL-2-(PROPAN-2-YL)PHENYL]-4-CHLOROBENZAMIDE
Reactant of Route 6
N-[3-(BENZENESULFONYL)-4-HYDROXY-5-METHYL-2-(PROPAN-2-YL)PHENYL]-4-CHLOROBENZAMIDE

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